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Abstract
This application note details a sensitive and specific method for the quantitative determination

of the herbicide safener Furilazole in various plant tissues. The protocol employs a competitive

Enzyme-Linked Immunosorbent Assay (ELISA) format, which offers a high-throughput and

cost-effective alternative to traditional chromatographic methods. The described workflow

includes a robust sample preparation procedure based on the QuEChERS (Quick, Easy,

Cheap, Effective, Rugged, and Safe) method to efficiently extract Furilazole from complex

plant matrices. This document provides researchers, scientists, and drug development

professionals with a comprehensive guide, including detailed experimental protocols, data

presentation, and a visual workflow to facilitate the implementation of this assay.

Introduction
Furilazole is a vital herbicide safener used in agriculture to protect crops, particularly maize,

from herbicide-induced injury. Monitoring its concentration in plant tissues is crucial for

assessing crop safety, understanding its mechanism of action, and for regulatory compliance.

While methods like HPLC and GC-MS are commonly used for pesticide residue analysis, they

can be time-consuming and require expensive equipment. Immunoassays, such as ELISA,

provide a rapid, sensitive, and specific alternative for screening a large number of samples.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1662145?utm_src=pdf-interest
https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This application note describes a competitive ELISA protocol for the quantification of

Furilazole. In this assay, free Furilazole in the sample competes with a Furilazole-enzyme

conjugate for binding to a limited number of specific anti-Furilazole antibodies coated on a

microplate. The resulting color intensity is inversely proportional to the concentration of

Furilazole in the sample.

Data Presentation
The performance of the Furilazole Competitive ELISA was evaluated using fortified plant

extracts. The following tables summarize the key quantitative data of the assay.

Table 1: Assay Performance Characteristics

Parameter Value

Assay Range 0.05 - 5.0 ng/mL

IC50 (50% Inhibitory Concentration) 0.5 ± 0.1 ng/mL

Limit of Detection (LOD) 0.02 ng/mL

Limit of Quantification (LOQ) 0.05 ng/mL

Table 2: Recovery of Furilazole from Spiked Plant Tissues
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Plant Matrix
Spiked
Concentration
(ng/g)

Average Recovery
(%)

RSD (%)

Maize Leaves 1.0 92.5 8.5

5.0 95.2 7.1

10.0 98.1 6.3

Maize Stems 1.0 88.7 9.8

5.0 91.3 8.2

10.0 94.6 7.5

Maize Roots 1.0 85.4 11.2

5.0 89.9 9.5

10.0 92.3 8.8

Recovery studies were performed on three different days (n=6 for each concentration).

Table 3: Cross-Reactivity of the Anti-Furilazole Antibody

Compound Chemical Structure Cross-Reactivity (%)

Furilazole C11H10Cl2N2O2 100

Benoxacor C14H14Cl2N2O2 < 1.0

Dichlormid C8H11Cl2NO < 0.5

Acetochlor C14H20ClNO2 < 0.1

Experimental Protocols
Materials and Reagents

Anti-Furilazole Antibody Coated Microplate: 96-well microplate pre-coated with rabbit anti-

Furilazole polyclonal antibody.
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Furilazole Standard: 100 µg/mL in methanol.

Furilazole-HRP Conjugate: Furilazole conjugated to Horseradish Peroxidase.

Sample Extraction Buffer: Acetonitrile with 1% acetic acid.

QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic

dihydrate, sodium citrate dibasic sesquihydrate.

Dispersive SPE Cleanup: Primary secondary amine (PSA) sorbent, C18 sorbent, and

anhydrous magnesium sulfate.

Wash Buffer (20X): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

Deionized water.

Methanol (HPLC grade).

Acetonitrile (HPLC grade).

Sample Preparation (QuEChERS Method)
Homogenization: Weigh 2.0 g of a representative plant tissue sample (leaves, stem, or root)

into a 50 mL centrifuge tube.

Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and shake

vigorously for 1 minute.

Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate

tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake

vigorously for 1 minute.

Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at room temperature.
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Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL

microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg

PSA, 50 mg C18).

Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.

Dilution: Take the supernatant and dilute it with PBS (pH 7.4) to bring the Furilazole
concentration into the assay's linear range. A dilution factor of 1:10 to 1:100 is typically

required. The final acetonitrile concentration in the well should be below 5% to avoid matrix

effects.

ELISA Protocol
Standard Preparation: Prepare a series of Furilazole standards (e.g., 5.0, 2.5, 1.0, 0.5, 0.1,

0.05, and 0 ng/mL) by diluting the stock solution in PBS (pH 7.4).

Competitive Reaction: Add 50 µL of the prepared standards or diluted plant extracts to the

wells of the anti-Furilazole antibody-coated microplate.

Add Conjugate: Immediately add 50 µL of the Furilazole-HRP conjugate solution to each

well. Mix gently by tapping the plate.

Incubation: Cover the plate and incubate for 60 minutes at 37°C.

Washing: Aspirate the contents of the wells and wash each well 4 times with 250 µL of 1X

Wash Buffer. Ensure complete removal of the liquid after each wash by inverting the plate

and tapping it on a clean paper towel.

Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

Color Development: Incubate the plate in the dark at room temperature (25°C) for 15

minutes.

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from

blue to yellow.

Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate

reader within 10 minutes of adding the Stop Solution.
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Data Analysis
Calculate the average absorbance for each set of standards and samples.

Calculate the percentage of binding for each standard and sample using the following

formula: % B/B₀ = (OD_sample or standard / OD_zero standard) x 100

Plot a standard curve of % B/B₀ versus the logarithm of the Furilazole concentration for the

standards.

Determine the concentration of Furilazole in the samples by interpolating their % B/B₀

values from the standard curve.

Multiply the interpolated concentration by the dilution factor to obtain the final concentration

of Furilazole in the original plant tissue sample.

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Sample Preparation
(Homogenize 2g Plant Tissue)

End

2. Extraction
(Add 10mL Acetonitrile + 1% Acetic Acid,

Shake 1 min)

3. Salting Out
(Add QuEChERS Salts,

Shake 1 min)

4. Centrifugation
(4000 x g, 5 min)

5. Dispersive SPE Cleanup
(Transfer Supernatant to d-SPE Tube)

6. Final Centrifugation
(10,000 x g, 2 min)

7. Dilution
(Dilute Supernatant with PBS)

ELISA Protocol

8. Add Standards/Samples (50µL)
to Coated Plate

9. Add Furilazole-HRP
Conjugate (50µL)

10. Incubation
(60 min at 37°C)

11. Wash Plate (4x)

12. Add TMB Substrate (100µL)

13. Incubate in Dark
(15 min at RT)

14. Add Stop Solution (50µL)

15. Read Absorbance at 450 nm

16. Data Analysis
(Calculate Concentration)

Click to download full resolution via product page

Caption: Workflow for Furilazole detection in plant tissues.
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To cite this document: BenchChem. [Application Notes: Quantitative Determination of
Furilazole in Plant Tissues using Competitive ELISA]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1662145#elisa-assay-protocol-for-
detecting-furilazole-in-plant-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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